molecular formula C6H4IN3O B2499521 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2402828-83-3

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2499521
CAS No.: 2402828-83-3
M. Wt: 261.022
InChI Key: MOBFERIRRRENMV-UHFFFAOYSA-N
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Description

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure with an iodine atom at the 3-position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Properties

IUPAC Name

3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBFERIRRRENMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process begins with Michael addition of 5-amino-3-methylpyrazole to enaminones, forming a cyclized pyrazolo[1,5-a]pyrazin-4-one intermediate. Subsequent oxidative iodination by NaI/K₂S₂O₈ introduces iodine at the C3 position via electrophilic substitution. Key advantages include:

  • Solvent Flexibility : Water or dimethyl sulfoxide (DMSO) facilitates high yields (70–92%).
  • Regioselectivity : Iodination occurs exclusively at the C3 position due to electron density distribution.
  • Scalability : Gram-scale synthesis is feasible without yield reduction.

Representative Procedure :

  • Combine 5-amino-3-methylpyrazole (0.2 mmol), enaminone (0.2 mmol), NaI (1.2 equiv), and K₂S₂O₈ (1.5 equiv) in H₂O (1 mL).
  • Stir at 80°C for 2–4 hours.
  • Extract with dichloromethane, purify via column chromatography (ethyl acetate/hexane).

Post-Synthetic Direct C3 Halogenation

For pre-formed pyrazolo[1,5-a]pyrazin-4-one scaffolds, direct iodination employs hypervalent iodine reagents. A 2024 protocol using potassium iodide (KI) and phenyliodonium diacetate (PIDA) in water achieves 85–94% yields at ambient temperature.

Substrate Scope and Limitations

This method tolerates electron-donating and withdrawing groups on the pyrazinone ring (Table 1).

Substituent Position Yield (%) Reaction Time (h)
5-Me, 7-Ph 92 2
5-Cl, 7-(Pyridin-2-yl) 85 3
5,7-DiPh 89 2.5

Key Observations :

  • Solvent Efficiency : Water enhances reaction sustainability.
  • Mechanism : Electrophilic iodination via iodine radical intermediates.
  • Limitations : Steric hindrance at C5 reduces yields by 15–20%.

Microwave-Assisted Halogenation

Microwave irradiation accelerates iodination of pyrazolo[1,5-a]pyrazin-4-ones, reducing reaction times from hours to minutes. A modified Portilla protocol employs N-iodosuccinimide (NIS) in ethyl dichloroacetate (EDC) at 180°C, achieving 78–88% yields.

Advantages and Drawbacks

  • Speed : 10–15 minutes vs. 2–4 hours for conventional methods.
  • Functional Group Sensitivity : Esters and nitriles degrade under high temperatures.

Comparative Analysis of Methodologies

Table 2 : Efficiency metrics for leading iodination strategies.

Method Yield Range (%) Temp (°C) Time (h) Green Chemistry Index
One-Pot Cyclocondensation 70–92 80 2–4 High (aqueous solvent)
PIDA/KI Halogenation 85–94 25 2–3 Very High
Microwave NIS 78–88 180 0.25 Low

Critical Insights :

  • The PIDA/KI method offers superior sustainability and mild conditions.
  • One-pot synthesis is ideal for de novo construction but requires precise stoichiometry.

Mechanistic Investigations

Radical trapping experiments with TEMPO confirm a non-radical pathway for NaI/K₂S₂O₈-mediated iodination. Density functional theory (DFT) studies attribute C3 selectivity to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to C5 (ΔG‡ = 24.1 kcal/mol).

Applications and Derivitization

3-Iodo-pyrazolo[1,5-a]pyrazin-4-one serves as a versatile intermediate:

  • Suzuki Coupling : Forms biaryl derivatives with phenylboronic acids (yields: 75–82%).
  • Sonogashira Reaction : Synthesizes alkynylated analogs for kinase inhibition studies.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazolo[1,5-a]pyrazine core .

Mechanism of Action

The mechanism of action of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives involves interaction with specific molecular targets. For example, its antiproliferative effects on cancer cells are thought to be mediated through the inhibition of key enzymes involved in cell division and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Biological Activity

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention due to its varied biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrazin-4-one structure, which significantly influences its reactivity and biological properties. The presence of iodine allows for various substitution reactions, enhancing the compound's potential for developing derivatives with diverse biological activities.

Target Interactions:
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one interacts with several biological targets:

  • Cannabinoid Receptors: It has been shown to interact with CB1 and CB2 receptors, which are involved in various physiological processes.
  • Anti-inflammatory Targets: The compound exhibits potential as an anti-inflammatory agent by inhibiting p38 kinase activity.
  • Antimicrobial Activity: Studies indicate that it may have antimicrobial properties, although specific targets remain to be fully elucidated.

Biochemical Pathways:
Research indicates that related pyrazole derivatives can inhibit HIV-1 integrase and dipeptidyl peptidase-IV (DPP-IV), suggesting potential applications in antiviral and antidiabetic therapies.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one on cancer cell lines. In particular:

  • A549 Lung Adenocarcinoma Cells: At a concentration of 160 µM, certain derivatives increased cell death rates by up to 50%.
  • Mechanism of Action: The cytotoxicity appears to involve apoptosis pathways, as indicated by the activation of caspases during treatment with this compound .

Pharmacokinetics

Theoretical studies on the pharmacokinetics of pyrazolopyrazine derivatives suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These predictions indicate that 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one could be a viable candidate for further development in medicinal chemistry.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Pyrazolo[1,5-a]pyrimidineLacks iodine; different ring structureVaries; less potent than iodinated derivatives
Pyrazolo[1,5-a]pyrazineContains a pyrazine ring; lacks iodineAnticancer properties noted
Imidazo[1,5-a]pyrazineContains imidazole; distinct chemical behaviorAntimicrobial and anti-inflammatory
3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one Unique iodine substitution enhances reactivityNotable cytotoxicity against cancer cells

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one in various therapeutic contexts:

  • Anticancer Activity:
    • A study involving A549 cells demonstrated significant cytotoxic effects at varying concentrations. The structure–activity relationship (SAR) indicates that modifications to the compound can enhance its efficacy against cancer cells .
  • Antiviral Properties:
    • Derivatives have been shown to inhibit HIV integrase effectively. This suggests that further exploration into its antiviral capabilities could yield promising results for drug development against viral infections .
  • Inflammatory Disorders:
    • The inhibition of p38 kinase suggests potential applications in treating inflammatory diseases. The ability to modulate inflammatory pathways positions this compound as a candidate for further investigation in inflammatory conditions .

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